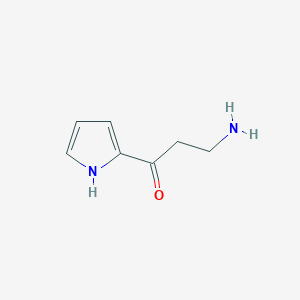

3-Amino-1-(1H-pyrrol-2-yl)propan-1-one

Description

Properties

Molecular Formula |

C7H10N2O |

|---|---|

Molecular Weight |

138.17 g/mol |

IUPAC Name |

3-amino-1-(1H-pyrrol-2-yl)propan-1-one |

InChI |

InChI=1S/C7H10N2O/c8-4-3-7(10)6-2-1-5-9-6/h1-2,5,9H,3-4,8H2 |

InChI Key |

LURSESOECZRVHN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CNC(=C1)C(=O)CCN |

Origin of Product |

United States |

Preparation Methods

Synthesis via Pyrrolyl-Substituted Precursors and Amination

One of the most direct approaches to synthesizing 3-Amino-1-(1H-pyrrol-2-yl)propan-1-one involves the functionalization of pyrrole derivatives with amino-propanone moieties. This can be achieved by alkylation or acylation of pyrrole rings followed by amination steps.

General Reaction Scheme : Reaction of 2-bromo-1-(2-aminophenyl)ethan-1-one derivatives with substituted pyrroles in the presence of potassium carbonate in DMF solvent at room temperature or elevated temperatures (up to 80 °C) leads to 1-aroylmethylpyrroles, which are structurally related intermediates. Subsequent reduction steps can convert these intermediates into amino-propanone derivatives attached to pyrrole rings.

-

- Solvent: Dimethylformamide (DMF)

- Base: Potassium carbonate (K2CO3)

- Temperature: Room temperature to 80 °C

- Reaction Time: 3 to 48 hours depending on substrate and temperature

- Yields: Typically moderate to high (see Table 1 below)

Reduction Step : Sodium borohydride reduction of intermediate aldehydes or ketones yields the corresponding amino alcohols or amino ketones attached to pyrrole rings.

| Pyrrole Substrate | Product | R1 | R2 | R3 | R4 | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|---|---|

| 2a | 3a | CHO | H | H | H | 22 | 3 | High |

| 2b | 3b | CHO | H | CHO | H | r.t. | 3 | Moderate |

| 2c | 3c | CHO | H | Br | H | 80 | 16 | Moderate |

| 2d | 3d | CHO | CH=CHCONMe2 | H | H | 80 | 16 | Moderate |

| 2e | 3e | CO2Me | H | H | H | r.t. | 48 | Moderate |

| 2f | 3f | CO2Me | H | Br | H | r.t. | 48 | Moderate |

| 2g | 3g | CO2Me | H | Br | Br | r.t. | 48 | Moderate |

| 2h | 3h | CO2Me | H | CH=CHCONMe2 | H | 80 | 16 | Moderate |

Table 1: Conversion of 2-bromo-1-(2-aminophenyl)ethan-1-one into 1-aroylmethylpyrroles under various conditions

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(1H-pyrrol-2-yl)propan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of oxo derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted amino derivatives.

Scientific Research Applications

3-Amino-1-(1H-pyrrol-2-yl)propan-1-one has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for drug development.

Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 3-Amino-1-(1H-pyrrol-2-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with 3-Amino-1-(1H-pyrrol-2-yl)propan-1-one. Key differences in molecular architecture, functional groups, and inferred properties are analyzed:

3-(2-Aminopyridin-3-yl)propan-1-ol

- Molecular Formula : C₈H₁₂N₂O

- Key Features: Pyridine ring (aromatic, basic nitrogen) replaces the pyrrole. Propanol chain instead of propanone, introducing a hydroxyl group.

- Implications :

3-Amino-1-hydroxy-pyrrolidin-2-one

- Molecular Formula: Not explicitly stated (likely C₄H₈N₂O₂).

- Key Features: Saturated pyrrolidinone ring with hydroxyl and amino substituents. Lactam (cyclic amide) functionality absent in the target compound.

- Implications: Increased conformational rigidity due to the saturated ring.

2-(Methylamino)-1-(3-methylphenyl)propan-1-one

- Molecular Formula: C₁₁H₁₅NO

- Key Features: 3-Methylphenyl group replaces pyrrole. Methylamino substituent on the propanone chain.

- Implications: Enhanced lipophilicity due to the aromatic phenyl group. Potential for varied metabolic pathways compared to pyrrole-containing analogs .

3-Amino-1-phenyl-4-(propan-2-ylidene)-pyrazol-5(4H)-one

- Molecular Formula : C₁₁H₁₁N₃O

- Key Features: Pyrazolone core with phenyl and isopropylidene groups. Conjugated enone system absent in the target compound.

- Implications :

3-(2-Pyridylmethylamino)-1-propanol

- Molecular Formula : C₉H₁₄N₂O

- Key Features: Pyridylmethylamine linkage to a propanol chain. Tertiary amine and hydroxyl group.

- Implications: Potential for hydrogen bonding and metal coordination, differing from the target’s primary amine and ketone .

[(1-Methyl-1H-pyrrol-2-yl)methyl][3-(propan-2-yloxy)propyl]amine

- Molecular Formula : C₁₂H₂₂N₂O

- Key Features :

- Methylpyrrole linked via a methylene group to a tertiary amine with an ether side chain.

- Implications: Ether functionality enhances solubility in nonpolar solvents. Tertiary amine may reduce metabolic degradation rates compared to primary amines .

Comparative Data Table

Research Findings and Implications

- Reactivity : The ketone in the target compound may participate in nucleophilic additions, whereas hydroxyl or amine groups in analogs enable esterification or alkylation reactions.

- Biological Activity: Pyridine and pyrazole derivatives (e.g., 3-(2-Aminopyridin-3-yl)propan-1-ol) are common in drug design due to their bioavailability, suggesting the target compound could be optimized for similar applications.

- Safety: While 3-Amino-1-hydroxy-pyrrolidin-2-one is noted as non-hazardous , data gaps exist for the target compound, necessitating further toxicological studies.

Biological Activity

3-Amino-1-(1H-pyrrol-2-yl)propan-1-one is a pyrrole derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of an amino group and a pyrrole ring, which contribute to its unique chemical properties and interactions with biological targets.

Chemical Structure and Properties

The molecular formula of 3-Amino-1-(1H-pyrrol-2-yl)propan-1-one is C8H14N2O, with a molecular weight of 154.21 g/mol. The compound features a chiral center, indicating that it can exist in different stereoisomeric forms, which may influence its biological activity.

The biological activity of 3-Amino-1-(1H-pyrrol-2-yl)propan-1-one is primarily attributed to its interactions with various biomolecules, including enzymes and receptors. The mechanism involves:

- Binding Interactions : The amino group can form hydrogen bonds with active sites on proteins, while the pyrrole ring engages in π-π interactions with aromatic residues.

- Enzyme Modulation : The compound has been shown to modulate the activity of specific enzymes, potentially inhibiting or activating their functions.

Biological Activities

Research indicates that 3-Amino-1-(1H-pyrrol-2-yl)propan-1-one exhibits several significant biological activities:

Antimicrobial Activity :

- Studies have demonstrated that this compound possesses antimicrobial properties, inhibiting the growth of various bacterial strains. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli .

Anticancer Potential :

- The compound has been investigated for its anticancer properties, particularly its ability to inhibit cancer cell proliferation. It interacts with cellular pathways involved in tumor growth and metastasis .

Anti-inflammatory Effects :

- There is evidence suggesting that 3-Amino-1-(1H-pyrrol-2-yl)propan-1-one may reduce inflammation through modulation of inflammatory pathways .

Case Studies and Research Findings

Several studies have explored the biological activity of 3-Amino-1-(1H-pyrrol-2-yl)propan-1-one:

Synthesis and Derivatives

The synthesis of 3-Amino-1-(1H-pyrrol-2-yl)propan-1-one typically involves multi-step organic reactions. Key steps include:

- Formation of the Pyrrole Ring : Utilizing methods such as the Paal-Knorr synthesis.

- Functionalization : Introducing the amino group through nucleophilic substitutions or reductions.

Additionally, derivatives of this compound have been synthesized to enhance its biological properties. For example, modifications at the amino group or variations in the pyrrole structure can lead to compounds with improved efficacy against specific targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.